2-Benzyl-1-(2-phenoxyethyl)benzimidazole

2-Benzyl-1-(2-phenoxyethyl)benzimidazole is a 1,2-disubstituted benzimidazole derivative (molecular formula C22H20N2O, molecular weight 328.4 g/mol). The benzimidazole scaffold is a privileged heterocyclic core in medicinal chemistry, extensively explored for diverse pharmacological activities including antimicrobial, anticancer, and antiviral properties.

Molecular Formula C22H20N2O
Molecular Weight 328.4 g/mol
Cat. No. B3461535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-(2-phenoxyethyl)benzimidazole
Molecular FormulaC22H20N2O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
InChIInChI=1S/C22H20N2O/c1-3-9-18(10-4-1)17-22-23-20-13-7-8-14-21(20)24(22)15-16-25-19-11-5-2-6-12-19/h1-14H,15-17H2
InChIKeyBESMCKZBMYLEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1-(2-phenoxyethyl)benzimidazole: Procurement Considerations for Research Use


2-Benzyl-1-(2-phenoxyethyl)benzimidazole is a 1,2-disubstituted benzimidazole derivative (molecular formula C22H20N2O, molecular weight 328.4 g/mol) . The benzimidazole scaffold is a privileged heterocyclic core in medicinal chemistry, extensively explored for diverse pharmacological activities including antimicrobial, anticancer, and antiviral properties [1]. This specific compound features a benzyl group at the 2-position and a 2-phenoxyethyl group at the N-1 position, a substitution pattern that falls within the broader class of 1,2-disubstituted benzimidazoles for which structure-activity relationships (SAR) have been explored in various therapeutic contexts [2][3]. However, a comprehensive literature search reveals a critical evidence gap: no peer-reviewed primary research articles or patents specifically characterizing the synthesis, biological activity, or physicochemical properties of this exact compound were identified in the accessible public domain.

Why Generic Substitution for 2-Benzyl-1-(2-phenoxyethyl)benzimidazole Is Not Supported by Current Evidence


While numerous benzimidazole derivatives share the 2-benzyl or N-1 substituted core, direct extrapolation of biological activity or physicochemical properties from structural analogs to 2-benzyl-1-(2-phenoxyethyl)benzimidazole is not scientifically valid. SAR studies within the benzimidazole class consistently demonstrate that even minor structural modifications—including the nature and position of substituents on the N-1 nitrogen and the 2-position carbon—profoundly alter target binding affinity, selectivity, and overall biological profile [1][2]. For instance, studies on 2-benzylbenzimidazole analogs as NF-κB inhibitors have shown that hydrophobic substitutions at specific ring positions markedly enhance activity, while other modifications decrease it [3]. Similarly, systematic investigations into 'nitazene' opioids have revealed that N-pyrrolidino versus N-piperidino substitutions, as well as the presence or absence of a 5-nitro group, yield dramatic differences in μ-opioid receptor potency [4]. Therefore, substituting this compound with any structurally similar benzimidazole derivative based solely on class membership introduces unquantified risk and cannot guarantee equivalent experimental outcomes.

Quantitative Differentiation Evidence for 2-Benzyl-1-(2-phenoxyethyl)benzimidazole


Potential Research Application Scenarios for 2-Benzyl-1-(2-phenoxyethyl)benzimidazole


Medicinal Chemistry Scaffold Exploration and SAR Profiling

Given the established pharmacological relevance of the benzimidazole core, 2-Benzyl-1-(2-phenoxyethyl)benzimidazole represents a rationally designed but uncharacterized 1,2-disubstituted derivative. Its primary value proposition for procurement lies in its utility as a novel scaffold for medicinal chemistry programs. Researchers can leverage its unique substitution pattern to generate novel intellectual property and explore structure-activity relationships (SAR) in comparison to published analogs, as demonstrated in systematic SAR studies of related 2-benzylbenzimidazole series [1][2]. The compound may serve as a starting point for investigating new chemical space within benzimidazole-focused drug discovery initiatives.

Methodological Development for Benzimidazole Chemistry

This compound can serve as a substrate for developing or optimizing synthetic methodologies relevant to 1,2-disubstituted benzimidazoles. Its specific structure makes it suitable for testing reaction conditions (e.g., oxidation, reduction, substitution) that are broadly applicable to this chemical class [3]. Researchers may employ it as a model compound to validate new catalytic systems, assess the scope of novel benzimidazole-forming reactions, or explore green chemistry approaches for heterocycle synthesis.

Negative Control or Comparator in Biological Assays

In biological screening campaigns targeting pathways where related benzimidazoles have shown activity (e.g., cholinesterase inhibition, NF-κB signaling, antiviral mechanisms), 2-Benzyl-1-(2-phenoxyethyl)benzimidazole may be procured and evaluated as a structurally distinct comparator or negative control [4][5]. Its unique N-1 phenoxyethyl and C-2 benzyl substitution pattern differentiates it from many known actives, providing a useful tool for confirming the specificity of observed biological effects and ruling out non-specific benzimidazole scaffold-related artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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